molecular formula C12H15N3O4 B8632083 2-Nitro-5-(4-methylpiperazin-1-yl)benzoic acid

2-Nitro-5-(4-methylpiperazin-1-yl)benzoic acid

Cat. No. B8632083
M. Wt: 265.26 g/mol
InChI Key: PFXCMCFXWYCDBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08071601B2

Procedure details

The mixture of 9 g of 2-nitro-5-(4-methylpiperazino)benzoic acid, 20 mL of cyclohexene and 3.5 g of Pd/C (10%) is heated under reflux conditions in 120 mL of ethanol for 6 hours. The hot reaction mixture is filtered through celite filter. The filtrate is evaporated to obtain 3.5 g of the title compound. m.p.: 212° C.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][C:10]([N:13]2[CH2:18][CH2:17][N:16]([CH3:19])[CH2:15][CH2:14]2)=[CH:9][C:5]=1[C:6]([OH:8])=[O:7])([O-])=O.C1CCCCC=1>C(O)C.[Pd]>[NH2:1][C:4]1[CH:12]=[CH:11][C:10]([N:13]2[CH2:18][CH2:17][N:16]([CH3:19])[CH2:15][CH2:14]2)=[CH:9][C:5]=1[C:6]([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)O)C=C(C=C1)N1CCN(CC1)C
Name
Quantity
20 mL
Type
reactant
Smiles
C1=CCCCC1
Name
Quantity
3.5 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The hot reaction mixture is filtered through celite filter
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)O)C=C(C=C1)N1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 43.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.